molecular formula C10H18N2 B1293954 Piperidine-1-valeronitrile CAS No. 4734-49-0

Piperidine-1-valeronitrile

Cat. No.: B1293954
CAS No.: 4734-49-0
M. Wt: 166.26 g/mol
InChI Key: FDSRLFIEZWQEEU-UHFFFAOYSA-N
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Description

Piperidine-1-valeronitrile, also known as PVPN, is a chemical compound with the molecular formula C10H17N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

Piperidine-1-valeronitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . This interaction highlights the compound’s potential in influencing metabolic pathways and drug metabolism.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell viability, proliferation, and apoptosis. For example, in vitro studies have demonstrated that this compound can enhance reactive oxygen species (ROS) production and caspase-3 activation, leading to phenotypic changes in cells . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit certain enzymes, such as cytochrome P450, by binding to their active sites . This binding leads to enzyme inhibition, which can alter metabolic pathways and gene expression. Additionally, this compound has been shown to interact with transcription factors and signaling molecules, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable for extended periods, allowing for prolonged observation of its effects . Its degradation products may also have significant biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain physiological functions, such as memory performance and neuroprotection . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes ring contraction mediated by cytochrome P450, leading to the formation of pyrrolidine derivatives . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes and distributed to different cellular compartments . It has been observed to attain its highest concentration in the stomach and small intestine, with traces detected in the kidney, spleen, and serum . These distribution patterns are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influenced by targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-1-valeronitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with valeronitrile under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the purification of intermediates and the use of advanced catalytic systems to enhance yield and purity. The exact methods may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-valeronitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Piperidine-1-valeronitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Piperidine-1-valeronitrile can be compared with other similar compounds, such as:

    Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    Pyridine: Another nitrogen-containing heterocycle, used in various chemical and pharmaceutical applications.

This compound is unique due to its specific structural features and reactivity, which make it suitable for specialized applications in research and industry.

Properties

IUPAC Name

5-piperidin-1-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSRLFIEZWQEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90197110
Record name Piperidine-1-valeronitrile
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4734-49-0
Record name 1-Piperidinepentanenitrile
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Record name 1-Piperidinepentanenitrile
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Record name 1-Piperidinevaleronitrile
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